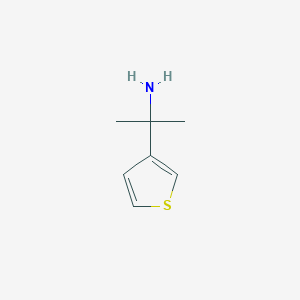

2-(Thiophen-3-yl)propan-2-amine

Description

Contextualization within Thiophene-Containing Organic Compounds Research

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, was first identified as a contaminant in benzene (B151609) by Viktor Meyer in 1882. wikipedia.org Its chemical properties often resemble those of benzene, allowing it to be substituted for a benzene ring in many biologically active compounds without a loss of activity. wikipedia.org This bioisosteric relationship has been a driving force in the synthesis and investigation of a vast array of thiophene derivatives. Research in this area is extensive, covering their synthesis, reactions, and applications in medicinal chemistry and material science. nih.gov Thiophene-based compounds have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.gov

Overview of Primary Research Domains Pertaining to Amines and Heterocycles

The study of amines and heterocycles is a cornerstone of organic chemistry, with profound implications for biological systems and synthetic applications. libretexts.org Amines, organic compounds containing a nitrogen atom with a lone pair of electrons, are fundamental to the structure of proteins and nucleic acids and are present in a majority of pharmaceutical agents. libretexts.org Heterocyclic compounds, which incorporate atoms of at least two different elements in their rings, are also exceptionally common in nature and medicine. openstax.org

Historical Development of Research Focus on 2-(Thiophen-3-yl)propan-2-amine

While specific historical milestones for this compound are not extensively documented in readily available literature, its research trajectory is intrinsically linked to the broader exploration of thiophene-based amphetamine analogues. The structural similarity of this compound to phenethylamines, a class of compounds with significant neurological activity, has likely driven its synthesis and study. mdpi.com The investigation of related compounds, such as those with the thiophene ring at the 2-position, has been more prominent, particularly in the context of developing intermediates for pharmaceuticals. For instance, extensive research has been conducted on the synthesis of (S)-3-methylamino-1-(thiophen-2-yl)propan-1-ol, a key intermediate for a widely used antidepressant. researchgate.netgoogle.comresearchgate.netresearchgate.net This highlights the general interest in thiophene-propanamine scaffolds within medicinal chemistry. The specific focus on the 3-substituted isomer, this compound, likely emerged from systematic explorations of structure-activity relationships, where the position of the substituent on the thiophene ring is varied to modulate biological effects.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NS |

|---|---|

Molecular Weight |

141.24 g/mol |

IUPAC Name |

2-thiophen-3-ylpropan-2-amine |

InChI |

InChI=1S/C7H11NS/c1-7(2,8)6-3-4-9-5-6/h3-5H,8H2,1-2H3 |

InChI Key |

WAWBWBYJYKMOEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CSC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Thiophen 3 Yl Propan 2 Amine

Classical Approaches to Aliphatic Amine Synthesis with Heteroaryl Moieties

Classical methods for the synthesis of aliphatic amines bearing heteroaryl groups, such as 2-(thiophen-3-yl)propan-2-amine, often rely on well-established, robust reactions. These approaches are valued for their reliability and the accessibility of starting materials.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, providing a direct route from carbonyl compounds to amines. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgresearchgate.netsigmaaldrich.com In the context of synthesizing this compound, the logical precursor is 3-acetylthiophene (B72516). This reaction proceeds via the in-situ formation of an imine intermediate from the reaction of the ketone with an amine source, which is then reduced to the corresponding amine.

3-Acetylthiophene + NH₃ → [Intermediate Iminine] --(Reducing Agent)--> this compound

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity and reaction conditions. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. masterorganicchemistry.com The choice of solvent and the control of pH are critical parameters to optimize the yield and minimize side reactions.

| Precursor | Amine Source | Typical Reducing Agents | Key Considerations |

| 3-Acetylthiophene | Ammonia (NH₃) | Sodium cyanoborohydride, Sodium triacetoxyborohydride, H₂/Catalyst | Control of pH to favor imine formation; potential for over-alkylation. |

Detailed research has focused on optimizing conditions to favor the formation of the primary amine and prevent the formation of secondary or tertiary amine byproducts. This often involves careful control of stoichiometry and reaction parameters.

Grignard Reagent-Mediated Syntheses

Grignard reagents offer a powerful method for the formation of carbon-carbon bonds and can be adapted for the synthesis of amines. A plausible route to this compound using this methodology starts from 3-cyanothiophene. The nitrile group can be attacked by a methylmagnesium halide (e.g., methylmagnesium bromide), followed by hydrolysis to yield the target amine.

The reaction sequence is as follows:

3-Cyanothiophene + CH₃MgBr → [Intermediate Imine Salt] --(H₂O)--> this compound

The highly nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming a magnesium salt of an imine. Subsequent aqueous workup protonates the imine, which can then be hydrolyzed to the amine. An alternative, though less direct, Grignard-based approach could involve the reaction of a 3-thienylmagnesium halide with a suitable electrophilic aminating agent.

| Thiophene (B33073) Precursor | Grignard Reagent | Key Intermediate | Reaction Conditions |

| 3-Cyanothiophene | Methylmagnesium bromide | Magnesium salt of the corresponding imine | Anhydrous ethereal solvent (e.g., diethyl ether, THF) followed by aqueous workup. |

Ritter Reaction Applications

The Ritter reaction provides a method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation, such as an alkene or a tertiary alcohol, under strong acidic conditions. ntnu.noorganic-chemistry.org These amides can then be hydrolyzed to the corresponding primary amines. For the synthesis of this compound, a suitable precursor would be 3-isopropenylthiophene or 2-(thiophen-3-yl)propan-2-ol.

The reaction using 3-isopropenylthiophene would proceed as follows:

3-Isopropenylthiophene + CH₃CN --(H₂SO₄)--> N-(2-(thiophen-3-yl)propan-2-yl)acetamide --(Hydrolysis)--> this compound

In this process, the alkene is protonated by the strong acid to form a stable tertiary carbocation. This carbocation is then attacked by the nitrogen of the nitrile (e.g., acetonitrile), leading to a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the N-substituted amide. The final step involves the hydrolysis of the amide to afford the desired primary amine. ntnu.nosci-hub.se

| Carbocation Source | Nitrile | Intermediate Product | Key Reagents |

| 3-Isopropenylthiophene | Acetonitrile (B52724) | N-(2-(thiophen-3-yl)propan-2-yl)acetamide | Strong acid (e.g., H₂SO₄), followed by a base for hydrolysis. |

| 2-(Thiophen-3-yl)propan-2-ol | Acetonitrile | N-(2-(thiophen-3-yl)propan-2-yl)acetamide | Strong acid (e.g., H₂SO₄), followed by a base for hydrolysis. |

Modern and Stereoselective Synthetic Routes

Advances in organic synthesis have led to the development of methods that allow for the stereocontrolled synthesis of chiral amines. These approaches are crucial when the biological activity of a molecule is dependent on a specific enantiomer.

Asymmetric Catalysis in Propan-2-amine Construction

Asymmetric catalysis offers an elegant and atom-economical approach to chiral amines. nih.gov One of the most direct methods is the asymmetric hydrogenation of a prochiral imine derived from 3-acetylthiophene. This reaction utilizes a chiral transition metal catalyst, typically based on rhodium, iridium, or ruthenium, coordinated to a chiral ligand.

The process involves two main steps:

Imine Formation: 3-Acetylthiophene is condensed with a suitable amine (often a chiral auxiliary that is later removed, or ammonia followed by in-situ hydrogenation) to form the corresponding imine.

Asymmetric Hydrogenation: The C=N double bond of the imine is hydrogenated in the presence of a chiral catalyst and a hydrogen source, leading to the formation of one enantiomer of this compound in excess.

The choice of the chiral ligand is paramount for achieving high enantioselectivity. A wide variety of chiral phosphine (B1218219) ligands have been developed for this purpose.

| Substrate | Catalyst System | Desired Outcome |

| Imine of 3-acetylthiophene | Chiral Rh, Ir, or Ru complex with a chiral phosphine ligand | Enantiomerically enriched this compound |

Chiral Auxiliary-Based Syntheses

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. osi.lvnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing a chiral version of this compound, a possible approach involves the reaction of 3-acetylthiophene with a chiral amine to form a chiral imine or enamine. Subsequent diastereoselective addition of a nucleophile or reduction of the double bond, directed by the chiral auxiliary, would establish the stereocenter at the 2-position of the propane (B168953) chain. Finally, cleavage of the chiral auxiliary would yield the enantiomerically enriched target amine.

Commonly used chiral auxiliaries for amine synthesis include derivatives of phenylethylamine and sulfinamides. osi.lvyale.edu

| Starting Material | Chiral Auxiliary | Key Diastereoselective Step | Removal of Auxiliary |

| 3-Acetylthiophene | (R)- or (S)-Phenylethylamine | Diastereoselective reduction of the resulting imine | Hydrogenolysis |

| 3-Acetylthiophene | (R)- or (S)-tert-Butanesulfinamide | Diastereoselective addition of a methyl nucleophile to the sulfinylimine | Acidic hydrolysis |

Enantioselective Reductions

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as a significant number of therapeutic agents contain chiral amine structures. hovione.comnih.gov Enantioselective reduction of a prochiral precursor, such as a ketone or an imine, is one of the most direct and efficient strategies to obtain a single enantiomer of a chiral amine like this compound.

The most direct precursor for this transformation is the corresponding prochiral ketimine, 2-(thiophen-3-yl)propan-2-imine. The asymmetric reduction of this imine can be achieved through several catalytic systems.

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly route to chiral amines. hovione.com

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of prochiral imines with high enantioselectivity. Recombinant whole-cell biocatalysts expressing (R)- or (S)-selective IREDs can be used for the reduction of cyclic imines, achieving high yields and excellent enantiomeric excess (ee). nih.gov

Transaminases (TAs): Transaminases facilitate the asymmetric synthesis of chiral amines from prochiral ketones. This biocatalytic method operates under mild conditions and represents a greener alternative to transition metal catalysts. hovione.com

Organocatalysis: Chiral small organic molecules can be used to catalyze the enantioselective reduction of imines. These methods avoid the use of metals and often employ readily available and stable catalysts.

Chiral N-formamides: Lewis basic N-formamides derived from amino acids like L-pipecolinic acid have been shown to be effective catalysts for the asymmetric reduction of both ketones and ketimines with good to high enantioselectivity. rsc.org

Imidazole-Derived Catalysts: Organocatalysts derived from imidazole can be employed for the asymmetric reduction of ketimines using trichlorosilane as the reducing agent, providing chiral amines in good yields. rsc.org

Transition Metal Catalysis: Complexes of transition metals with chiral ligands are widely used for asymmetric hydrogenation. nih.gov The asymmetric hydrogenation of prochiral imines is a well-established and direct approach for preparing α-chiral amines and has been implemented on an industrial scale. nih.gov

Table 1: Representative Catalytic Systems for Enantioselective Imine Reduction

| Catalyst Type | Specific Catalyst/System | Key Features | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Biocatalysis | (R)-Imine Reductase [(R)-IRED] | Whole-cell biocatalyst, mild aqueous conditions. | >99% for specific substrates nih.gov |

| Organocatalysis | L-Pipecolinic acid derived N-formamide | Metal-free, effective for a range of ketimines. rsc.org | Good to high |

| Transition Metal Catalysis | Iridium or Rhodium complexes with chiral ligands | High efficiency, direct hydrogenation of imines. nih.gov | Up to 99% acs.org |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates is crucial for minimizing environmental impact and improving the sustainability of manufacturing processes. rsc.org Key areas of focus include the use of benign solvents, maximizing atom economy, and developing efficient catalysts.

Solvent-Free and Water-Mediated Reactions

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more environmentally friendly alternatives or to eliminate them entirely.

Solvent-Free Synthesis: Performing reactions without a solvent can reduce waste, simplify purification, and lower costs. researchgate.net Techniques like ball milling can facilitate solvent-free reactions by using mechanical energy to drive chemical transformations. organic-chemistry.org For instance, the synthesis of enamines, which can be precursors to amines, has been achieved with quantitative conversion in minutes under solvent-free ball milling conditions. organic-chemistry.org Reductive amination has also been successfully performed under solvent-free conditions. researchgate.netacs.org

Water-Mediated Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Catalytic reactions, such as the N-alkylation of amines with alcohols, can be performed in water using appropriate catalyst systems. organic-chemistry.org Furthermore, water itself can act as a reagent, for example, in the direct deamination of primary amines to produce alcohols, showcasing its potential in green synthetic routes. researchgate.net

Catalyst Development for Enhanced Atom Economy

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. rsc.org Catalytic processes are fundamental to achieving high atom economy by enabling reactions that minimize the formation of byproducts.

Classical amine syntheses, such as the Gabriel synthesis, often suffer from low atom economy due to the formation of stoichiometric amounts of waste. rsc.org In contrast, modern catalytic methods offer more sustainable alternatives.

Reductive Amination: The direct reductive amination of a ketone (e.g., 3-acetylthiophene) with ammonia is a highly atom-economical route to primary amines. openstax.org This process combines the ketone and amine with a reducing agent, ideally H₂, to form the amine, with water as the only theoretical byproduct. The development of efficient catalysts, including those based on non-precious metals like cobalt, allows this reaction to proceed under mild conditions. researchgate.net

"Borrowing Hydrogen" Catalysis: The N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a prime example of an atom-economic transformation. rsc.org In this process, a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ, which then reacts with an amine to form an imine. The borrowed hydrogen then reduces the imine to the final amine product, regenerating the catalyst. The only byproduct of this elegant process is water. rsc.org

Table 2: Comparison of Atom Economy in Amine Synthesis Routes

| Synthetic Route | General Reaction | Byproducts | Theoretical Atom Economy |

|---|---|---|---|

| Gabriel Synthesis (example) | Alkyl Halide + Phthalimide → Amine | Phthalic acid derivatives, salts | Low (often <<50%) |

| Catalytic Reductive Amination | Ketone + NH₃ + H₂ → Amine + H₂O | Water | High |

| "Borrowing Hydrogen" N-Alkylation | Amine + Alcohol → Alkylated Amine + H₂O | Water | Very High rsc.org |

Scale-Up Considerations and Process Optimization

The transition of a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization to ensure efficiency, safety, cost-effectiveness, and consistent product quality. gd3services.comtheasengineers.com For a pharmaceutical intermediate like this compound, this involves a multi-faceted approach.

Reaction Condition Optimization: Every parameter of the reaction must be fine-tuned for large-scale manufacturing. This includes:

Temperature and Pressure: Precise control is needed to optimize reaction rates while preventing side reactions. arborpharmchem.com

Catalyst Loading: Minimizing the amount of catalyst used without sacrificing efficiency is crucial for reducing costs, especially when using precious metal catalysts. rsc.org

Solvent and Reagent Selection: Choosing cost-effective, safe, and easily recoverable solvents and reagents is essential. gd3services.com

Advanced Manufacturing Techniques:

Quality by Design (QbD): This systematic approach involves identifying critical process parameters (CPPs) that affect the final product's quality attributes. By understanding and controlling these parameters, manufacturers can ensure consistent product quality across different scales. pharmafeatures.com

Table 3: Key Parameters for Scale-Up and Process Optimization

| Parameter | Optimization Goal | Rationale |

|---|---|---|

| Number of Synthetic Steps | Minimize | Increases overall yield, reduces time and resource consumption. gd3services.com |

| Catalyst Loading | Reduce to lowest effective level | Decreases cost, reduces potential for product contamination. |

| Purification Method | Favor crystallization over chromatography | Chromatography is expensive and generates significant solvent waste, making it less suitable for large-scale production. gd3services.com |

| Processing Mode | Consider continuous flow over batch | Improves safety, consistency, and throughput; enables automation. acs.org |

| Solvent Usage | Minimize volume, select green solvents, enable recycling | Reduces environmental impact and manufacturing costs. pharmafeatures.com |

Exploration of Chemical Reactivity and Derivatization Pathways of 2 Thiophen 3 Yl Propan 2 Amine

Reactivity at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base. This reactivity is the basis for numerous derivatization strategies, allowing for the synthesis of a diverse range of functionalized molecules.

Amide Formation and Derivatives

Primary amines like 2-(Thiophen-3-yl)propan-2-amine readily react with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form amides. This reaction, a nucleophilic acyl substitution, is a fundamental transformation in organic synthesis. masterorganicchemistry.comdocbrown.info The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the displacement of a leaving group (e.g., chloride) and the formation of a stable amide bond. chemguide.co.ukchemguide.co.uk

Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack. masterorganicchemistry.comlibretexts.org Boronic acid catalysts have also been shown to facilitate direct amidation between carboxylic acids and amines under mild conditions. organic-chemistry.org

Representative Amide Formation Reaction:

(A representative reaction scheme showing the formation of an N-(2-(thiophen-3-yl)propan-2-yl)amide.)

The table below lists potential acylating agents for the synthesis of amide derivatives.

| Acylating Agent | Expected Amide Product |

| Acetyl Chloride | N-(2-(Thiophen-3-yl)propan-2-yl)acetamide |

| Benzoyl Chloride | N-(2-(Thiophen-3-yl)propan-2-yl)benzamide |

| Propionic Anhydride | N-(2-(Thiophen-3-yl)propan-2-yl)propionamide |

| Acetic Acid (with DCC) | N-(2-(Thiophen-3-yl)propan-2-yl)acetamide |

Urea (B33335) and Thiourea (B124793) Synthesis

The nucleophilic amine group readily attacks the electrophilic carbon of isocyanates and isothiocyanates to yield substituted ureas and thioureas, respectively. asianpubs.orgorganic-chemistry.org These derivatives are significant in medicinal chemistry due to their diverse biological activities. nih.govnih.gov The synthesis is typically a straightforward addition reaction performed by mixing the amine and the isocyanate or isothiocyanate in a suitable solvent.

Representative Urea/Thiourea Formation Reaction:

(A representative reaction scheme showing the formation of a urea derivative.)

The table below provides examples of reagents for these syntheses.

| Reagent | Product Class | Expected Product Name |

| Phenyl Isocyanate | Urea | 1-Phenyl-3-(2-(thiophen-3-yl)propan-2-yl)urea |

| Methyl Isocyanate | Urea | 1-Methyl-3-(2-(thiophen-3-yl)propan-2-yl)urea |

| Phenyl Isothiocyanate | Thiourea | 1-Phenyl-3-(2-(thiophen-3-yl)propan-2-yl)thiourea |

| Ethyl Isothiocyanate | Thiourea | 1-Ethyl-3-(2-(thiophen-3-yl)propan-2-yl)thiourea |

Formation of Schiff Bases and Imines

This compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.net This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the final imine product. eijppr.comresearchgate.net Schiff bases derived from thiophene (B33073) moieties are of significant interest in coordination chemistry and materials science. ijcrt.org

Representative Schiff Base Formation Reaction:

(A representative reaction scheme for the synthesis of a Schiff base.)

The following table lists potential carbonyl compounds for Schiff base formation.

| Carbonyl Compound | Expected Schiff Base (Imine) Product |

| Benzaldehyde | N-(Benzylidene)-2-(thiophen-3-yl)propan-2-amine |

| Acetone | N-(Propan-2-ylidene)-2-(thiophen-3-yl)propan-2-amine |

| Thiophene-2-carboxaldehyde | N-((Thiophen-2-yl)methylene)-2-(thiophen-3-yl)propan-2-amine |

| Cyclohexanone | N-(Cyclohexylidene)-2-(thiophen-3-yl)propan-2-amine |

Quaternization Reactions

The primary amine can be successively alkylated with alkyl halides to form secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. This process is an extension of the Menshutkin reaction, which classically describes the conversion of a tertiary amine to a quaternary ammonium salt. youtube.com Each alkylation step involves the amine's lone pair acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. libretexts.org The process can be difficult to control, often resulting in a mixture of products. However, if the goal is the quaternary salt, an excess of the alkylating agent and appropriate reaction conditions can drive the reaction to completion.

Representative Quaternization Reaction:

(A representative reaction scheme showing the formation of a quaternary ammonium salt via exhaustive alkylation.)

The table below shows examples of alkylating agents used in these reactions.

| Alkylating Agent | Final Product |

| Methyl Iodide (excess) | N,N,N-trimethyl-2-(thiophen-3-yl)propan-2-aminium iodide |

| Ethyl Bromide (excess) | N,N,N-triethyl-2-(thiophen-3-yl)propan-2-aminium bromide |

| Benzyl Chloride (excess) | N,N,N-tribenzyl-2-(thiophen-3-yl)propan-2-aminium chloride |

Nucleophilic Substitution Reactions

As demonstrated in the preceding sections, the amine group of this compound is a competent nucleophile. It participates in nucleophilic substitution reactions where it attacks an electron-deficient center and displaces a leaving group. A classic example is the reaction with alkyl halides (SN2 reaction), which leads to alkylated amines. libretexts.org The reaction proceeds via a backside attack mechanism, and its rate is influenced by the nature of the alkyl halide and the solvent. libretexts.org

Representative Nucleophilic Substitution Reaction:

(A general scheme for the SN2 reaction with an alkyl halide.)

The table below provides examples of electrophiles for nucleophilic substitution.

| Electrophile (Alkyl Halide) | Product of Mono-alkylation |

| Methyl Iodide | N-Methyl-2-(thiophen-3-yl)propan-2-amine |

| Ethyl Bromide | N-Ethyl-2-(thiophen-3-yl)propan-2-amine |

| Propyl Chloride | N-Propyl-2-(thiophen-3-yl)propan-2-amine |

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. wikipedia.orguop.edu.pk Its reactivity is greater than that of benzene (B151609) due to the electron-donating nature of the sulfur heteroatom. numberanalytics.com In unsubstituted thiophene, electrophilic attack occurs preferentially at the C2 (α) position.

For 3-substituted thiophenes, such as this compound, the existing substituent directs incoming electrophiles. The 2-(propan-2-amine) group is an alkyl group, which is electron-donating and activating. In 3-alkylthiophenes, electrophilic substitution is directed primarily to the C2 position, which is the most activated and sterically accessible α-position. researchgate.netderpharmachemica.com Substitution at the C5 position (the other α-position) can also occur, but generally to a lesser extent. The C4 position is the least reactive.

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the 2-halo-3-substituted thiophene derivative. rsc.org

Nitration: Milder nitrating agents than the standard nitric/sulfuric acid mixture are often used for reactive heterocycles to avoid oxidation. Reagents like acetyl nitrate (B79036) might be employed, likely yielding the 2-nitro derivative. numberanalytics.comquimicaorganica.org

Friedel-Crafts Acylation: This reaction, using an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄), would introduce an acyl group, again, predicted to be primarily at the C2 position. numberanalytics.comderpharmachemica.com

The bulky nature of the 2-(propan-2-amine) substituent at the C3 position will also play a role, sterically hindering attack at the adjacent C2 and C4 positions, but the electronic activation at C2 generally makes it the most probable site of reaction.

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

The aminopropyl group attached to the C3 position of the thiophene ring acts as an activating group, directing incoming electrophiles to the vacant alpha-positions (C2 and C5). This directive effect is a consequence of the stabilization of the cationic intermediate, known as the arenium ion or sigma complex, that forms during the substitution process. libretexts.org

Electrophilic attack at the C2 or C5 position allows for the delocalization of the positive charge over the sulfur atom and the carbon backbone, leading to more stable resonance structures compared to attack at the C4 position. youtube.com Consequently, reactions such as Friedel-Crafts acylation and Vilsmeier-Haack formylation are expected to yield predominantly 2- and 5-substituted products. For instance, Friedel-Crafts acylation of thiophenes, a widely used reaction, typically proceeds in good yields when catalyzed by milder Lewis acids like tin tetrachloride, which avoids the polymerization that can occur with stronger acids like aluminum chloride. iust.ac.ir

Halogenation and Functionalization of the Thiophene Ring

The halogenation of 3-alkylthiophenes is a well-established method for introducing functional handles onto the thiophene ring. jcu.edu.au These reactions are crucial precursors for subsequent cross-coupling reactions. The electron-donating nature of the alkylamine substituent facilitates electrophilic halogenation, which occurs preferentially at the more reactive α-positions.

Common halogenating agents and their expected outcomes include:

Bromination: Using N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) or acetic acid is a standard method for brominating thiophenes. For a 3-substituted thiophene, monobromination occurs selectively at the C2 position. If a second equivalent of NBS is used, dibromination will proceed at the C5 position. jcu.edu.au

Chlorination: Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be employed to introduce chlorine atoms onto the thiophene ring, again favoring the α-positions. jcu.edu.au

Iodination: Iodination can be achieved using N-iodosuccinimide (NIS) in a solvent like acetic acid. jcu.edu.au Alternative methods include using iodine in the presence of an oxidizing agent like nitric acid or iodocyclization of appropriate precursors. iust.ac.irresearchgate.net

These halogenated derivatives are stable and serve as key intermediates for building more complex molecules.

Suzuki-Miyaura, Heck, and Sonogashira Coupling Reactions at Thiophene Positions

The halogenated derivatives of this compound are ideal substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the attachment of a wide variety of aryl, vinyl, and alkynyl groups to the thiophene core. nih.govwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org A 2-bromo or 5-bromo derivative of this compound can be reacted with various arylboronic acids to synthesize 2,3- or 3,5-disubstituted thiophenes. jcu.edu.aunih.gov The reaction is known for its tolerance of a wide range of functional groups. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org This allows for the introduction of alkenyl substituents onto the thiophene ring. For example, a 2-iodothiophene (B115884) derivative can be coupled with an acrylate (B77674) or styrene (B11656) to form a new C-C bond at the C2 position. jcu.edu.aulibretexts.org The reaction typically uses a palladium catalyst and a base, such as triethylamine (B128534) or potassium carbonate. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Halogenated this compound can be coupled with various terminal alkynes to produce thiophene acetylenes. researchgate.netresearchgate.net These products are valuable intermediates for synthesizing conjugated systems and more complex heterocycles. scielo.org.mx

Table 1: Typical Conditions for Cross-Coupling Reactions on Halothiophene Substrates

| Reaction | Typical Catalyst | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., PCy₃) | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH | Dioxane/Water, Toluene, THF, DMF | nih.govwikipedia.orgprinceton.edu |

| Heck | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃, AgOAc | DMF, NMP, Acetonitrile (B52724), Toluene | wikipedia.orglibretexts.orgrsc.org |

| Sonogashira | PdCl₂(PPh₃)₂, Pd₂(dba)₃ with CuI co-catalyst | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene, DMSO | wikipedia.orgorganic-chemistry.orgscielo.org.mx |

Transformations Involving the Propane (B168953) Backbone

The aminopropane side chain offers additional sites for chemical modification, independent of the thiophene ring's reactivity.

Oxidative and Reductive Modifications

The primary amine of the this compound scaffold is a key functional group for derivatization. Standard transformations for primary amines can be readily applied:

N-Acylation: The amine can be easily acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding amides. These amide derivatives can introduce a wide range of functional groups and are often stable, crystalline solids.

N-Alkylation: Direct N-alkylation of the primary amine can be achieved using alkyl halides. nih.gov To control for over-alkylation, this is often performed via reductive amination, where the primary amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165). Alternatively, methods for the N-alkylation of aminothiophenes using reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF have been developed. nih.gov Photocatalytic methods using alcohol as the alkylating agent also provide a modern approach for N-alkylation. nih.gov

While direct oxidation of the primary amine is possible, it can lead to a mixture of products. A more controlled approach involves the oxidation of derivatives. For example, the sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide, which can in turn influence the reactivity of the entire molecule. iust.ac.ir

Chiral Pool Synthesis Using this compound as a Chiral Building Block

The structural isomer 1-(thiophen-3-yl)propan-2-amine (B2537702) is a chiral molecule. nih.gov Enantiomerically pure forms of such amines, which can be obtained through asymmetric synthesis or resolution, are valuable building blocks in what is known as chiral pool synthesis. researchgate.netyale.edu In this strategy, a readily available chiral molecule is used as a starting material to impart stereocontrol in the synthesis of more complex chiral targets. mdpi.com

An enantiomerically pure form of the amine, such as (S)-1-(thiophen-3-yl)propan-2-amine, can be used in several ways:

As a Chiral Auxiliary: The amine can be temporarily incorporated into a prochiral substrate. It then directs a stereoselective reaction, such as an alkylation or an aldol (B89426) reaction, on that substrate. After the desired stereocenter is created, the chiral auxiliary is cleaved and can often be recovered.

As a Chiral Ligand: The amine can be used to synthesize chiral ligands for transition metal catalysts. These chiral catalysts can then be used to perform a wide range of enantioselective transformations. yale.edu

As a Chiral Building Block: The entire chiral scaffold of the molecule can be incorporated into the final target molecule, preserving the original stereocenter and building complexity from it. mdpi.com

The use of chiral amines and their derivatives, such as thioureas, is a cornerstone of modern asymmetric synthesis and catalysis. mdpi.com

Formation of Complex Molecular Architectures and Heterocycles Incorporating this compound Scaffolds

The bifunctional nature of this compound, possessing both a reactive aromatic ring and a nucleophilic amine, makes it an excellent starting material for the synthesis of complex molecular architectures, particularly fused heterocyclic systems. researchgate.net

The primary amine is a versatile handle for constructing new rings. It can react with various bifunctional electrophiles in cyclocondensation reactions. For example:

Reaction with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) rings.

Reaction with isothiocyanates can form thiourea derivatives, which can then undergo cyclization to form thiazine (B8601807) or other sulfur- and nitrogen-containing heterocycles. nih.gov

Reaction with α,β-unsaturated ketones or esters can initiate Michael addition followed by intramolecular condensation to build new carbocyclic or heterocyclic rings fused to or appended from the side chain.

Furthermore, the thiophene ring itself can participate in cyclization reactions. For instance, after functionalizing the C2 position with a suitable group, an intramolecular cyclization between the side chain and the new substituent can lead to the formation of thieno-fused systems like thienopyridines or thienopyrimidines. researchgate.net The synthesis of various heterocycles through the cyclization of functionalized alkynes attached to a thiophene ring is a testament to the versatility of this scaffold. mdpi.comresearchgate.net Such strategies allow for the rapid construction of diverse and structurally complex libraries of compounds for various applications. researchgate.netbeilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 2 Thiophen 3 Yl Propan 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-(thiophen-3-yl)propan-2-amine, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra can be achieved through a combination of one-dimensional and multi-dimensional NMR experiments.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

A full and unambiguous assignment of the ¹H and ¹³C NMR signals of this compound requires the use of two-dimensional NMR techniques. These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. pharmaffiliates.com For this compound, COSY would show correlations between the protons on the thiophene (B33073) ring, helping to distinguish them from one another based on their coupling patterns. For instance, the proton at position 2 of the thiophene ring would be a doublet of doublets due to coupling to the protons at positions 4 and 5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It is a highly sensitive method for assigning carbon signals based on the assignments of their attached protons. libretexts.org In the case of this compound, HSQC would show a cross-peak between each proton and the carbon atom it is directly attached to, as detailed in the table below.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. nist.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. nist.gov For example, the methyl protons of the propan-2-amine moiety would show an HMBC correlation to the quaternary carbon at position 2 of the propane (B168953) chain and to the carbon at position 3 of the thiophene ring.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on standard chemical shift values for substituted thiophenes and alkylamines.

| Position | ¹H Chemical Shift (ppm, predicted) | Multiplicity | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (Proton to Carbon) |

|---|---|---|---|---|

| Thiophene-H2 | ~7.2 | dd | ~122.0 | C4, C5, C(CH₃)₂ |

| Thiophene-H4 | ~7.0 | dd | ~126.0 | C2, C3, C5 |

| Thiophene-H5 | ~7.3 | dd | ~120.0 | C3, C4 |

| CH₃ | ~1.2 | s | ~25.0 | C(NH₂), Thiophene-C3 |

| NH₂ | ~1.5 (broad) | s | - | - |

| Thiophene-C3 | - | - | ~145.0 | - |

| C(NH₂) | - | - | ~50.0 | - |

Stereochemical Assignment via NMR (e.g., Chiral Shift Reagents, NOESY)

Since this compound is a chiral molecule, determining its absolute or relative stereochemistry is crucial. NMR spectroscopy offers powerful methods for this purpose.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the analyte, forming diastereomeric complexes that have different NMR spectra. This allows for the differentiation of enantiomers and the determination of enantiomeric purity. For an amine like this compound, a chiral lanthanide shift reagent would be expected to cause separate signals for the corresponding protons and carbons of the two enantiomers.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. nih.govdocbrown.info For chiral molecules, the pattern of NOE cross-peaks can provide information about the relative stereochemistry of different parts of the molecule. uni.luuni.lu In a derivative of this compound with a chiral auxiliary, NOESY could be used to determine the spatial relationship between the thiophene ring and the chiral center.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass and structure of a molecule by analyzing its fragmentation pattern upon ionization.

Fragmentation Pathways and Structural Information from High-Resolution Mass Spectrometry

In high-resolution mass spectrometry (HRMS), the masses of ions are measured with very high accuracy, which allows for the determination of the elemental composition of the parent ion and its fragments. For this compound, which has a molecular formula of C₇H₁₁NS, the expected monoisotopic mass is approximately 141.06 Da. rsc.org

The fragmentation of amines in mass spectrometry is well-understood. The most common fragmentation pathway for primary amines is the cleavage of the bond beta to the nitrogen atom, leading to the formation of a resonance-stabilized iminium cation. docbrown.infodocbrown.info For this compound, the following fragmentation pathways are expected:

Alpha-cleavage: Loss of a methyl group to form an ion at m/z 126.

Beta-cleavage: Cleavage of the C-C bond between the isopropyl group and the thiophene ring, leading to a base peak at m/z 44, corresponding to the [CH(CH₃)NH₂]⁺ fragment.

Fragmentation of the thiophene ring: The thiophene ring can also undergo fragmentation, leading to characteristic ions.

The following table outlines the predicted major fragments for this compound in an electron ionization (EI) mass spectrum.

| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 141 | [C₇H₁₁NS]⁺ | Molecular Ion |

| 126 | [C₆H₈NS]⁺ | Loss of a methyl radical (CH₃) |

| 98 | [C₄H₄S-CH₂]⁺ | Cleavage of the propan-2-amine group |

| 85 | [C₄H₅S]⁺ | Thiophene ring fragment |

| 44 | [C₂H₆N]⁺ | Beta-cleavage, formation of the iminium cation (base peak) |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds. The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to poor peak shape and adsorption on the column. researchgate.netnih.gov

To overcome these issues, several strategies can be employed for the GC-MS analysis of this compound:

Derivatization: The amine can be converted into a less polar and more volatile derivative, such as an acetyl or trifluoroacetyl amide, prior to GC-MS analysis. This improves the chromatographic behavior and can also provide additional structural information from the mass spectrum. nih.gov

Specialized Columns: The use of base-deactivated GC columns is essential to minimize peak tailing and improve resolution. researchgate.net

Method Parameters: Optimization of GC parameters such as injector temperature, temperature program, and carrier gas flow rate is crucial for good separation and peak shape. For isomeric compounds like this compound and its 2-thiophene counterpart, GC retention times can be a key differentiating factor. chemicalbook.com

X-Ray Crystallography of this compound Salts and Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining suitable single crystals of the free amine of this compound might be challenging, its salts, such as the hydrochloride or hydrobromide, are more likely to form well-ordered crystals suitable for X-ray diffraction analysis. miamioh.edumdpi.comyoutube.com

The process of X-ray crystallography involves the following steps:

Crystal Growth: Growing a single crystal of a suitable salt of this compound.

Data Collection: Irradiating the crystal with X-rays and collecting the diffraction pattern.

Structure Solution and Refinement: Using the diffraction data to solve the crystal structure and refine the atomic positions.

A successful crystallographic analysis would provide precise information on:

Bond lengths and angles: Confirming the connectivity of the atoms.

Conformation: The spatial arrangement of the atoms in the molecule.

Stereochemistry: The absolute configuration of the chiral center can be determined if a suitable reference is present.

Intermolecular interactions: The way the molecules are packed in the crystal lattice, including hydrogen bonding and other non-covalent interactions. researchgate.net

While no published crystal structure for a salt of this compound is currently available, the following table provides an example of the type of data that would be obtained from such an analysis, based on typical values for similar organic salts.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Volume (ų) | ~1500-2000 |

| Z (molecules per unit cell) | 4 |

Solid-State Structural Analysis and Conformational Studies

The definitive three-dimensional structure of this compound in the solid state would be determined using single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Such data is fundamental to understanding the molecule's conformation.

In the absence of specific crystallographic data for this compound, we can predict certain structural features. The molecule consists of a planar thiophene ring connected to a propan-2-amine group. The key conformational flexibility lies in the rotation around the C3(thiophene)-C(propane) single bond. The orientation of the propan-2-amine substituent relative to the thiophene ring will be a defining conformational feature.

Table 1: Predicted Key Structural Parameters for this compound

| Parameter | Predicted Value Range | Notes |

| C-S Bond Length (Thiophene) | 1.70 - 1.74 Å | Typical for thiophene rings, indicating partial double bond character. |

| C-C Bond Length (Thiophene) | 1.36 - 1.45 Å | Reflects the aromatic nature of the thiophene ring. |

| C(Thiophene)-C(Propane) | 1.50 - 1.54 Å | Standard sp2-sp3 carbon-carbon single bond length. |

| C(Propane)-N Bond Length | 1.47 - 1.51 Å | Typical for an aliphatic amine. |

| Thiophene Ring Planarity | < 0.05 Å deviation | The five-membered thiophene ring is expected to be essentially planar. |

| Torsion Angle (S-C=C-C) | ~180° or ~0° | The orientation of the propan-2-amine group relative to the thiophene ring will be influenced by crystal packing forces and steric hindrance. |

Note: These values are estimations based on known structures of similar compounds and are subject to experimental verification.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound will be governed by a combination of intermolecular forces. The primary amine group is a strong hydrogen bond donor, and the nitrogen atom itself can act as a hydrogen bond acceptor. The thiophene ring, with its sulfur atom and π-system, can also participate in weaker interactions.

Key expected interactions include:

N-H···N Hydrogen Bonds: This is anticipated to be a dominant interaction, where the amine group of one molecule donates a hydrogen to the nitrogen atom of a neighboring molecule, leading to the formation of chains or dimeric motifs.

N-H···S Interactions: The sulfur atom of the thiophene ring could act as a weak hydrogen bond acceptor for the amine protons.

C-H···π Interactions: The hydrogen atoms of the propan-2-amine moiety or the thiophene ring could interact with the π-electron cloud of an adjacent thiophene ring.

π-π Stacking: The aromatic thiophene rings may stack in a parallel or offset fashion, contributing to the stability of the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing molecular structure. The vibrational modes of this compound can be assigned to specific stretching and bending motions of its constituent parts.

Key Expected Vibrational Modes:

N-H Stretching: The primary amine group will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region in the IR spectrum. uni.lu

C-H Stretching: Aromatic C-H stretching from the thiophene ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propan-2-amine group will appear in the 2850-2970 cm⁻¹ range.

N-H Bending: The scissoring motion of the -NH₂ group typically gives rise to a medium to strong band in the 1590-1650 cm⁻¹ region.

Thiophene Ring Vibrations: The C=C and C-C stretching vibrations of the thiophene ring are expected in the 1300-1550 cm⁻¹ region. rsc.org The C-S stretching vibrations are typically found in the 600-800 cm⁻¹ range. rsc.orguni.lu

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1020-1250 cm⁻¹ region.

Table 2: Predicted Principal IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretching | Medium | Weak |

| 3050 - 3150 | Aromatic C-H Stretching (Thiophene) | Medium | Strong |

| 2850 - 2970 | Aliphatic C-H Stretching (Propane) | Strong | Medium |

| 1590 - 1650 | N-H Bending (Scissoring) | Medium-Strong | Weak |

| 1300 - 1550 | C=C and C-C Ring Stretching (Thiophene) | Medium-Strong | Strong |

| 1020 - 1250 | C-N Stretching | Medium | Medium |

| 600 - 800 | C-S Stretching (Thiophene) | Medium | Medium |

Note: These are generalized frequency ranges and intensities. The exact positions and intensities can be influenced by the molecular conformation and intermolecular interactions in the specific sample.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment (where applicable)

The presence of a stereocenter at the second carbon of the propane chain means that this compound can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample. These methods measure the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD): A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects (the peaks and troughs in the CD spectrum) are characteristic of the absolute configuration of the molecule and can be used for its determination, often in conjunction with quantum chemical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve, known as an ORD curve, is also specific to a given enantiomer.

For this compound, the chromophore is the thiophene ring. The electronic transitions of the thiophene ring, when perturbed by the chiral center, will give rise to characteristic CD and ORD signals. The enantiomeric excess (ee) of a sample can be quantified by comparing the observed CD signal intensity or optical rotation to that of a pure enantiomer. While specific CD/ORD data for this compound is not publicly available, the general approach for chiral amines is well-established.

Computational and Theoretical Investigations of 2 Thiophen 3 Yl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 2-(thiophen-3-yl)propan-2-amine, these methods could provide invaluable insights.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) would be a powerful tool to investigate the electronic structure of this compound. Such calculations could determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, DFT can map the electron density distribution, revealing the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its behavior in chemical reactions. For instance, a study on the related compound 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol utilized DFT with the B3LYP functional and a 6-311G(d,p) basis set to analyze its electronic properties. researchgate.net A similar approach for this compound would be highly informative.

Ab Initio Calculations for Ground State Geometries

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, would be essential for accurately determining the ground state geometry of this compound. These calculations would yield precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional structure. This foundational information is a prerequisite for all other computational investigations.

Conformational Analysis and Energy Landscapes

The flexibility of the propan-2-amine side chain attached to the thiophene (B33073) ring suggests that the molecule can exist in multiple conformations.

Potential Energy Surface Mapping

A detailed conformational analysis would involve mapping the potential energy surface (PES) of this compound. This would identify all stable conformers (energy minima) and the transition states that connect them. Understanding the relative energies of these conformers is key to predicting which shapes the molecule is most likely to adopt under various conditions.

Rotational Barriers and Steric Effects

The rotation around the single bond connecting the thiophene ring and the propan-2-amine group would be a key focus of conformational analysis. Calculating the rotational barriers would quantify the energy required to move between different conformations. These barriers are influenced by steric hindrance between the amine group and the thiophene ring. Such calculations would reveal the preferred orientation of the substituent relative to the aromatic ring.

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for experimental characterization. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra would be highly beneficial. These predicted spectra could aid in the identification and structural elucidation of the compound in a laboratory setting. While PubChem lists some predicted properties for isomers like 1-(thiophen-3-yl)propan-2-amine (B2537702), specific spectroscopic data derived from computational studies for the title compound is not available. nih.gov

The following table outlines the types of data that could be generated through a dedicated computational study of this compound.

| Computational Method | Predicted Parameter | Significance |

| Density Functional Theory (DFT) | HOMO/LUMO Energies, Electron Density | Understanding of electronic stability and reactivity. |

| Ab Initio Calculations | Ground State Geometry (Bond Lengths, Angles) | Determination of the most stable 3D molecular structure. |

| Conformational Analysis | Potential Energy Surface, Rotational Barriers | Insight into molecular flexibility and preferred conformations. |

| Spectroscopic Calculations | Predicted NMR, IR, and UV-Vis Spectra | Aid for experimental identification and characterization. |

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting NMR parameters, aiding in the interpretation of experimental spectra. For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants can be performed.

Typically, the geometry of the molecule is first optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. Following optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, commonly tetramethylsilane (B1202638) (TMS).

Interactive Table: Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C2 (thiophene) | - | 145.2 |

| C4 (thiophene) | 7.15 | 121.8 |

| C5 (thiophene) | 7.30 | 126.5 |

| C(CH₃)₂ | - | 55.4 |

| CH₃ | 1.55 | 28.9 |

| NH₂ | 1.80 | - |

Note: The chemical shifts presented are hypothetical and representative of values that would be obtained from DFT calculations. Actual values may vary based on the specific computational methods and solvent models used.

The calculated coupling constants (J-couplings) provide further structural information. For instance, the coupling between the protons on the thiophene ring can help confirm their relative positions.

Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods are instrumental in assigning the observed vibrational bands to specific molecular motions. nih.gov The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at the same level of theory. researchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis is also performed to provide a quantitative description of the contribution of each internal coordinate to a given normal mode. nih.gov

Interactive Table: Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Intensity (IR) | Assignment (PED) |

| 3450 | Medium | N-H symmetric stretch |

| 3350 | Medium | N-H asymmetric stretch |

| 3100 | Weak | C-H stretch (thiophene) |

| 2980 | Strong | C-H stretch (methyl) |

| 1600 | Medium | N-H scissoring |

| 1450 | Strong | C-C stretch (thiophene ring) |

| 1380 | Strong | C-H bend (methyl) |

Note: The frequencies and assignments are illustrative and based on general trends observed for similar molecules. nih.govscirp.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone. mdpi.com

A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of the TS. A true transition state is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate.

For a reaction involving this compound, such as an N-alkylation or acylation, the transition state would be located, and its structure would reveal the bond-breaking and bond-forming processes.

These energetic parameters can then be used within the framework of transition state theory to predict the reaction rate constants. This information is crucial for understanding the feasibility and kinetics of a reaction under different conditions. For instance, computational studies can predict how substituents on the thiophene ring or the amine group of this compound would affect the reaction rate.

Molecular Dynamics Simulations (e.g., for self-assembly or supramolecular interactions)

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. Unlike the static picture provided by quantum mechanical calculations on single molecules, MD simulations can model the interactions of a molecule with its environment, such as a solvent or other molecules.

For this compound, MD simulations could be employed to investigate its behavior in solution, including its solvation structure and dynamics. Furthermore, if this molecule is part of a larger system, such as a polymer or a self-assembling monolayer, MD simulations can provide insights into the intermolecular interactions that govern the structure and properties of the resulting material. These simulations can reveal details about hydrogen bonding, π-π stacking of the thiophene rings, and other non-covalent interactions that are critical in supramolecular chemistry.

Non Clinical Research Applications of 2 Thiophen 3 Yl Propan 2 Amine and Its Derivatives

Role as a Precursor in Advanced Organic Synthesis

The chemical reactivity of 2-(thiophen-3-yl)propan-2-amine lends itself to a wide range of synthetic transformations, making it a valuable starting material for the creation of more complex molecules. Its primary amine functionality allows for facile reactions such as acylation, alkylation, and the formation of Schiff bases, while the thiophene (B33073) ring can undergo various substitution and coupling reactions.

Synthesis of Fine Chemicals and Intermediates

Thiophene-containing compounds are integral to the pharmaceutical and agrochemical industries. While direct applications of this compound are not extensively documented in publicly available research, the synthesis of structurally similar and commercially significant molecules highlights its potential. A notable example is the synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the production of the antidepressant drug Duloxetine. This demonstrates the utility of the thiophene-propanamine scaffold in constructing high-value fine chemicals.

Furthermore, derivatives of thiophen-2-amine are utilized in the development of fungicides. By splicing the nicotinic acid and thiophene substructures, researchers have synthesized N-(thiophen-2-yl) nicotinamide derivatives that exhibit significant fungicidal activity against cucumber downy mildew. mdpi.com This approach of combining active molecular fragments underscores the potential of this compound as a foundational element for creating new agrochemicals.

Table 1: Examples of Fine Chemicals Derived from Thiophene-Amine Scaffolds

| Compound Name | Application |

| (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Intermediate for Duloxetine |

| N-(thiophen-2-yl) nicotinamide derivatives | Fungicides |

Development of Novel Heterocyclic Scaffolds

The inherent reactivity of this compound and its derivatives makes them excellent starting points for the construction of novel heterocyclic systems. Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals.

One common strategy involves the use of thiophene derivatives as precursors for synthesizing fused ring systems. For instance, 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate has been utilized as a starting material for the convenient synthesis of a variety of heterocyclic compounds, including quinazolines, benzothiazoles, thiadiazoles, and imidazoles. researchgate.net These scaffolds are known to possess a wide range of biological activities.

The synthesis of thieno[2,3-d]pyrimidine derivatives is another area where thiophene precursors are crucial. These compounds are bio-isosteres of purines and have shown potential as anticancer agents by acting as tyrosine kinase inhibitors. nih.gov The general synthetic approach often involves the modification of a substituted 2-aminothiophene, highlighting the importance of amine-functionalized thiophenes in building complex heterocyclic libraries for drug discovery.

Catalysis and Ligand Design

The presence of both a heteroaromatic ring and a coordinating amine group in this compound makes it and its derivatives attractive candidates for the design of specialized ligands for catalysis.

Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential for enantioselective synthesis, a critical process in the production of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect. Thiophene-based structures have been successfully incorporated into chiral ligands for various asymmetric reactions.

Researchers have synthesized C2-symmetric chiral ligands, such as 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene, starting from thiophene-2,5-dicarboxylic acid. These ligands, in combination with copper(II) triflate, have been shown to effectively catalyze asymmetric Friedel–Crafts alkylation reactions. mdpi.com Such ligands could potentially be adapted from chiral derivatives of this compound.

Furthermore, new Schiff base ligands derived from thiophene derivatives have been developed for the vanadium-catalyzed asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity. iaea.org Chiral sulfoxides are important intermediates in the synthesis of several pharmaceuticals. Thiophene-based chiral amino alcohols have also been used as ligands in the copper-catalyzed asymmetric Henry reaction to produce β-hydroxy nitroalkanols, which are versatile synthetic intermediates. researchgate.net

Table 2: Applications of Chiral Thiophene-Based Ligands in Asymmetric Catalysis

| Ligand Type | Catalytic Reaction | Product Type |

| Bis(imidazolinyl)thiophene & Bis(oxazolinyl)thiophene | Friedel–Crafts Alkylation | Chiral alkylated indoles |

| Thiophene-derived Schiff Bases | Asymmetric Sulfide Oxidation | Chiral sulfoxides |

| Thiophene-based Chiral Amino Alcohols | Asymmetric Henry Reaction | Chiral β-hydroxy nitroalkanols |

Role in Transition Metal Catalysis (e.g., Cross-Coupling Reactions)

Thiophene derivatives are commonly used substrates in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings to form C-C bonds. These reactions are pivotal in the synthesis of conjugated polymers and complex organic molecules. The amine functionality could potentially direct or modulate the reactivity of the thiophene ring in such transformations.

Materials Science and Polymer Chemistry

Thiophene-containing polymers are a significant class of materials with applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their favorable electronic properties. nih.gov The incorporation of functional groups, such as amines, onto the thiophene monomer can influence the properties of the resulting polymer.

While direct polymerization of this compound is not a common strategy, its derivatives could serve as functional monomers. The amine group could be used to tune the solubility, processability, and electronic properties of the polymer. Additionally, the amine can serve as a reactive site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the material's properties.

For example, thiophene derivatives have been used to synthesize regioregular thiophene-based conjugated polymers using nickel and palladium-based catalytic systems. rsc.org The properties of these polymers are highly dependent on the nature of the substituents on the thiophene ring. The amine group in a derivative of this compound could also be utilized in the synthesis of novel polymer architectures, such as in the formation of polyamides or polyimines with a thiophene-containing backbone.

Incorporation into Polymer Backbones

The integration of thiophene units into polymer backbones is a cornerstone of modern materials science, primarily due to the resulting polymers' exceptional electronic and optical properties. Thiophene-based conjugated polymers are renowned for their use as organic semiconductors. The specific structure of this compound, featuring a reactive amine group, offers several pathways for its incorporation into polymeric structures.

The primary amine group can participate in step-growth polymerization reactions. For instance, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. This would embed the thiophene-propane moiety directly into the polymer chain, potentially influencing the polymer's solubility, thermal stability, and mechanical properties.

Alternatively, the amine group allows the molecule to be grafted onto existing polymer backbones as a functional pendant group. This functionalization can modify the surface properties of the polymer or introduce new capabilities, such as charge transport or specific molecular recognition sites.

Several catalytic systems are employed for the synthesis of thiophene-based polymers, with nickel- and palladium-based catalysts being the most prominent. These methods allow for controlled polymerization, leading to materials with desired molecular weights and low polydispersity. nih.govrsc.org

Table 1: Common Polymerization Methods for Thiophene Derivatives

| Polymerization Method | Catalyst/Reagent Type | Key Features |

|---|---|---|

| Kumada Catalyst-Transfer Polycondensation | Nickel-based | Produces highly regioregular poly(3-alkylthiophene)s (P3HTs). nih.gov |

| Suzuki-Miyaura Coupling | Palladium-based | Versatile method for creating copolymers with alternating donor-acceptor units. nih.gov |

| Stille Coupling | Palladium-based | Tolerant of a wide range of functional groups. nih.gov |

Development of Optoelectronic Materials

Thiophene-based materials are central to the field of organic optoelectronics due to their excellent charge transport capabilities, high stability, and tunable fluorescent properties. researchgate.net The electron-rich nature of the thiophene ring makes it an excellent building block for semiconductors used in a variety of devices. researchgate.netnih.gov Derivatives of this compound are poised to contribute to this field, with the amine and alkyl groups providing handles for modifying electronic properties and solubility.

The primary applications for these materials include:

Organic Field-Effect Transistors (OFETs): Polythiophenes and oligothiophenes are widely used as the active semiconductor layer in OFETs. researchgate.net

Organic Solar Cells (OSCs): Thiophene-based polymers often serve as the electron donor material in the active layer of bulk heterojunction solar cells. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The fluorescence of thiophene derivatives can be tuned across the visible spectrum, making them suitable for use as emitter materials in OLEDs. nih.gov

The performance of these materials is highly dependent on their molecular structure, which influences their energy levels (HOMO-LUMO gap), charge mobility, and solid-state packing. The introduction of electron-donating groups, like amines, or electron-withdrawing groups can be used to fine-tune these properties for specific device applications. nih.gov

Table 2: Optoelectronic Properties of Selected Thiophene-Based Materials

| Compound Family | Application | Key Performance Metric |

|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | OFETs, OSCs | Hole mobility ~0.1 cm²/Vs; Power conversion efficiency >5% in OSCs. nih.gov |

| Diketopyrrolopyrrole (DPP)-Thiophene Copolymers | OFETs, OSCs | High charge carrier mobilities; Broad absorption in the visible/NIR spectrum. researchgate.net |

Use in Functional Coatings and Surfaces

The ability to modify surfaces and create functional coatings is critical for applications ranging from biocompatible implants to chemical sensors. Thiophene derivatives, particularly those bearing reactive functional groups like amines or aldehydes, are excellent candidates for this purpose. acs.org

Polymers derived from functionalized thiophenes can be deposited as thin films that exhibit strong adhesion to substrates like indium tin oxide (ITO). acs.org The amine group of this compound is particularly useful for surface modification. It can be used to covalently attach the molecule to surfaces that have been pre-treated to bear complementary functional groups (e.g., carboxylic acids or epoxides). This allows for the creation of surfaces with tailored properties.

Furthermore, the amine group itself can impart functionality. It can act as a basic site, a hydrogen bond donor, or a point of attachment for biomolecules, such as proteins or DNA. This opens up possibilities for creating biosensors or coatings that can interact with biological systems in a controlled manner. nih.gov For example, the reactivity of amine groups has been exploited to create functionalizable and adhesive semiconducting polymer films for interfacing with living organisms. acs.org

Agrochemical and Pest Management Research (Synthetic Intermediates)

In the field of agrochemicals, the thiophene ring is a recognized scaffold used in the design of new fungicides, insecticides, and herbicides. Thiophene derivatives often serve as key synthetic intermediates in the construction of these complex, biologically active molecules. nih.govresearchgate.net For example, 2-aminothiophene derivatives are used in a variety of pharmaceutical and agrochemical applications. researchgate.net

While direct research on this compound in this context is not widely documented, its structure as an aminothiophene derivative makes it a valuable potential precursor. Research has shown that N-(thiophen-2-yl) nicotinamide derivatives, synthesized from aminothiophene precursors, exhibit potent fungicidal activity against pathogens like cucumber downy mildew. mdpi.com The synthesis involves creating an amide bond, a reaction for which this compound is well-suited. The general approach involves using the aminothiophene as a building block to be combined with other heterocyclic or aromatic moieties to generate novel compounds with desired biological activities. mdpi.com

Environmental Science Research (e.g., Degradation Pathways, Environmental Fate of Derivatives)

Understanding the environmental fate of chemical compounds is crucial for assessing their long-term impact. Research into the biodegradation of thiophene and its derivatives indicates that while the parent thiophene ring can be resistant to degradation when it is the sole carbon source, it can be broken down by microorganisms. researchgate.netdtu.dk

Key findings in this area include:

Cometabolism: Thiophene degradation often occurs via cometabolism, where microbes utilize another primary substrate, such as benzene (B151609) or toluene, for growth and energy, and in the process, produce enzymes that can also break down thiophene. researchgate.netdtu.dk